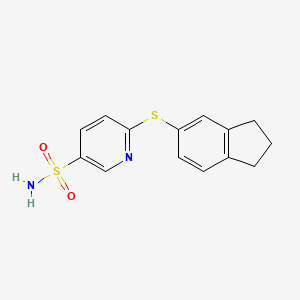
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of an indene moiety and a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The indene derivative is then reacted with a thiol compound to form the thioether linkage.
Pyridine Sulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the sulfonamide group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like indene-1-sulfonamide share structural similarities but may differ in their biological activity.
Pyridine Sulfonamides: Other pyridine sulfonamides may have different substituents on the pyridine ring, affecting their reactivity and applications.
Uniqueness
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide is unique due to the combination of the indene and pyridine sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.
Properties
CAS No. |
879353-60-3 |
|---|---|
Molecular Formula |
C14H14N2O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-ylsulfanyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S2/c15-20(17,18)13-6-7-14(16-9-13)19-12-5-4-10-2-1-3-11(10)8-12/h4-9H,1-3H2,(H2,15,17,18) |
InChI Key |
SIUIUXXHMQPWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)SC3=NC=C(C=C3)S(=O)(=O)N |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















